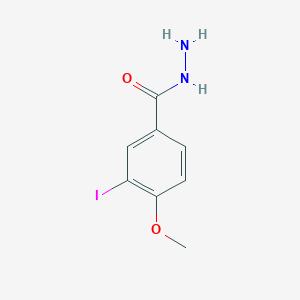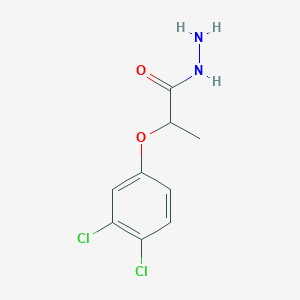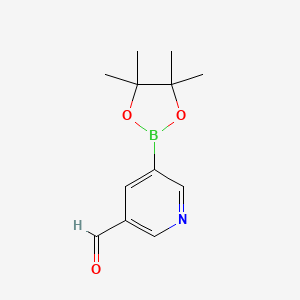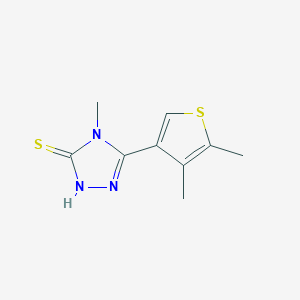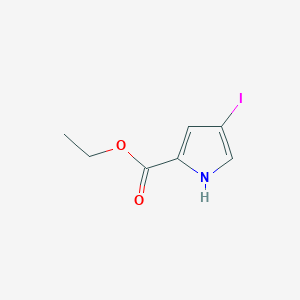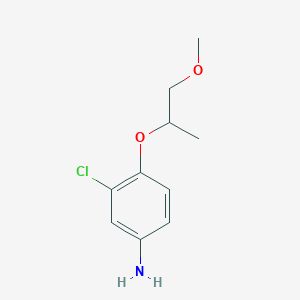
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine" is a chemical that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis and structure of reaction products involving chloro and methoxy groups on a phenyl ring are explored, which can provide insights into the behavior of similar compounds . Additionally, molecular docking and quantum chemical calculations have been performed on a compound with a chlorophenyl moiety, which could be relevant to understanding the electronic properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves reactions with various nitrogen-containing binucleophilic agents. For example, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate and phenylhydrazine has been studied, leading to the formation of different pyrrolone and pyridazinone derivatives . These methods could potentially be adapted for the synthesis of "3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been determined using various spectroscopic techniques and quantum chemical calculations. For instance, DFT calculations have been used to optimize the geometry and assign vibrational spectra of a compound with a chlorophenyl group . X-ray crystallography has also been employed to reveal the monoclinic structure of a compound with methoxyphenyl and phenyldiazenyl groups . These techniques could be applied to determine the molecular structure of "3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine".
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their reactions with various agents. The synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol from o-vanillin and 2-chlorobenzylamine is an example of the type of chemical reactions that could be relevant for the compound . Understanding the reactivity of the chloro and methoxy groups on the phenyl ring can provide insights into the types of reactions "3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized using spectroscopic techniques and crystallography. For example, the luminescence properties and nonlinear optical properties of a compound with a methoxyphenyl group have been studied, indicating potential applications in materials science . The crystal structure of a related compound has been determined, providing information on its solid-state properties . These studies can inform the expected physical and chemical properties of "3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine".
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
- Studies on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) and its analogs, which share structural similarities with phenylamine derivatives, highlight their neurochemical effects and potential neurotoxicity. Research in this area focuses on understanding the mechanisms of action, acute and long-term effects, and potential for abuse or therapeutic applications (McKenna & Peroutka, 1990).
Anticancer Properties
- Structural modifications of natural or synthetic anticancer compounds, including the addition of functional groups like methoxy, amino, and chloro, have been explored for their antimetastatic properties. This research emphasizes the importance of substituent groups and their positioning on the core structure for enhancing anticancer activity (Liew et al., 2020).
Halogen-induced Airway Hyperresponsiveness and Lung Injury
- The study of halogen (chlorine and bromine) interactions with biomolecules, leading to lung injury and airway hyperresponsiveness, provides insights into the chemical reactivity and biological impact of halogenated compounds. This research could inform the development of countermeasures against halogen toxicity (Lazrak et al., 2020).
Pharmacological Effects of Novel Psychoactive Substances
- Investigations into novel psychoactive substances, such as Methoxetamine, reveal serious adverse pharmacological effects and underscore the need for understanding the pharmacology, toxicity, and potential therapeutic or harmful effects of new psychoactive compounds (Zawilska, 2014).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or suggesting further studies that can be done with the compound. It could be improving the synthesis method, finding new reactions, or discovering new applications of the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less known compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information.
Propriétés
IUPAC Name |
3-chloro-4-(1-methoxypropan-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFKLEUOMTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

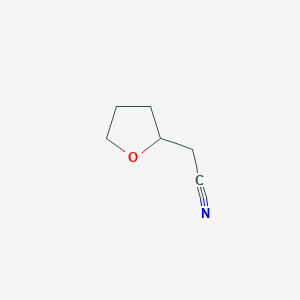
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
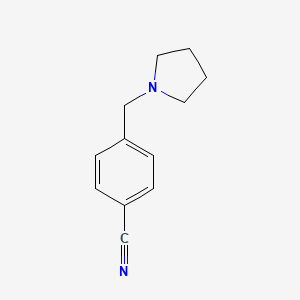
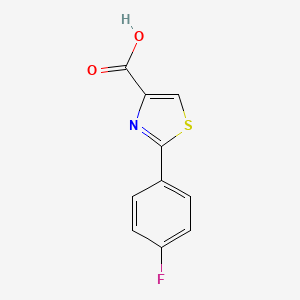
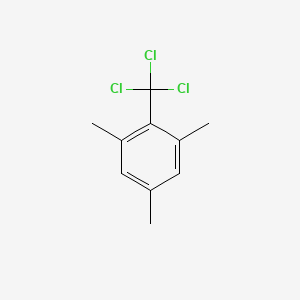
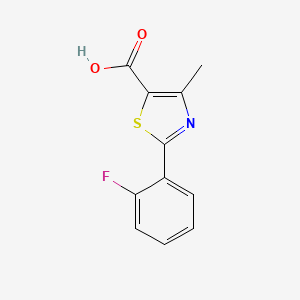
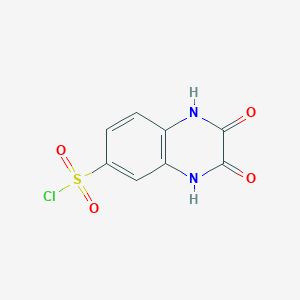
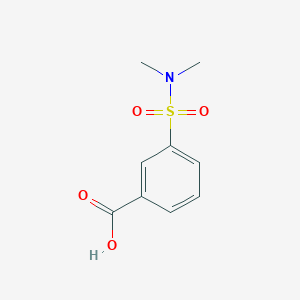
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
